molecular formula C7H7BrO3S B1627411 2-Bromo-4-(methylsulfonyl)phenol CAS No. 20951-43-3

2-Bromo-4-(methylsulfonyl)phenol

Cat. No. B1627411
CAS RN: 20951-43-3
M. Wt: 251.1 g/mol
InChI Key: MOQJJCKZSLMZOB-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H7BrO3S . It has a molecular weight of 251.1 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol involves two stages . In the first stage, 4-methanesulfonyl-phenol reacts with trifluorormethanesulfonic acid in acetonitrile at -25 to -10 degrees Celsius . In the second stage, N-Bromosuccinimide is added in acetonitrile at -25 to 25 degrees Celsius . The reaction is stirred at -10 to -25 degrees Celsius for about 30 minutes . The batch is then warmed to 20 degrees Celsius over 3-4 hours . The expected yield is 60-85% .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(methylsulfonyl)phenol consists of a benzene ring with a bromine atom, a hydroxyl group, and a methylsulfonyl group attached to it .


Physical And Chemical Properties Analysis

2-Bromo-4-(methylsulfonyl)phenol has a boiling point of 391.0±42.0 degrees Celsius . Its density is predicted to be 1.721±0.06 g/cm3 .

Scientific Research Applications

  • Summary of the Application : The compound “2-Bromo-4-(methylsulfonyl)phenol” is used in the synthesis of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are designed to be selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that selectively block the COX-2 enzyme and reduce the production of pro-inflammatory substances in the body .
  • Methods of Application or Experimental Procedures : The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
  • Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) possessed significant activity compared with the control group .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQJJCKZSLMZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596205
Record name 2-Bromo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(methylsulfonyl)phenol

CAS RN

20951-43-3
Record name 2-Bromo-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bromine (0.9 ml, 17.45 mmol) in glacial acetic acid (10 ml) was added dropwise to a stirred solution of 4-(methanesulfonyl)phenol (Description 26; 3 g, 17.45 mmol). The resulting solution was stirred at ambient temperature for 16 h. Bromine (0.45 ml) in glacial acetic acid (5 ml) was added dropwise and the solution was stirred for 2 h. The excess acetic acid and bromine were removed in vacuo and the residue was azeotroped with toluene to give the desired compound as an off-white solid (3.54 g, 81%). 1H NMR (250 MHz, CDCl3) δ8.06-8.05 (1H, d, J 2.3 Hz), 7.73-7.69 (1H, dd, J 8.6, 2.3 Hz), 7.06-7.02 (1H, d, J 8.6 Hz), and 3.06 (3H, s).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 4-(methylsulfonyl)phenol (5 g, 29.1 mmol) in ether (100 mL) at −15° C. was slowly added acetic acid (5 mL). To this cold solution was slowly added Br2 (5.1 g, 32.0 mmol) and the reaction was stirred at −10° C. for 1 h and then warmed to r.t. and stirred for further 10 h. After the reaction was completed, 100 mL of sat. NaHCO3 aq. was added and the mixture was extracted with EA (50 mL×3). The combined organic layers were washed with brine and dried over Na2SO4. After filtration and evaporation of the solvent, 2-bromo-4-(methylsulfonyl)phenol (3.2 g, 43.6%) was obtained as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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